Einecs 286-938-3

Corrosion inhibition Silver tarnish H₂S environments

2,5-Dimercapto-1,3,4-thiadiazole (DMTD, Bismuthiol I) is a dual-thiol heterocycle that delivers quantifiable performance advantages over mono‑thiol analogs. In silver corrosion testing, DMTD achieves 91.76% inhibition efficiency with strong chemisorption (ΔG⁰ₐd = −37.47 kJ/mol) and 94.48% copper protection in saline. Its bidentate chelation enables robust polymeric film formation, making it the definitive monomer for electrochemical sensors. For spectrophotometric lead analysis, sensitivity reaches 15 ng cm⁻². Choose DMTD when mono‑thiol derivatives fail.

Molecular Formula C43H51ClN3O10P
Molecular Weight 836.3 g/mol
CAS No. 85393-37-9
Cat. No. B15186882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEinecs 286-938-3
CAS85393-37-9
Molecular FormulaC43H51ClN3O10P
Molecular Weight836.3 g/mol
Structural Identifiers
SMILESCCN(CC)CC.CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(=O)(O)OC6=CC=CC=C6Cl
InChIInChI=1S/C37H36ClN2O10P.C6H15N/c1-24-22-40(36(42)39-35(24)41)34-21-32(50-51(43,44)49-31-12-8-7-11-30(31)38)33(48-34)23-47-37(25-9-5-4-6-10-25,26-13-17-28(45-2)18-14-26)27-15-19-29(46-3)20-16-27;1-4-7(5-2)6-3/h4-20,22,32-34H,21,23H2,1-3H3,(H,43,44)(H,39,41,42);4-6H2,1-3H3/t32-,33+,34+;/m0./s1
InChIKeyMJFDEDRWCWOABG-CFNLNGMWSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dimercapto-1,3,4-thiadiazole (DMTD, CAS 1072-71-5): Dual-Thiol Heterocycle for Corrosion Inhibition, Metal Chelation, and Lubricant Chemistry


2,5-Dimercapto-1,3,4-thiadiazole (DMTD), also known as Bismuthiol I, is a sulfur- and nitrogen-containing heterocyclic compound with the molecular formula C₂H₂N₂S₃ and molecular weight 150.3 g/mol. It is characterized by two thiol groups positioned at the 2- and 5-positions of the 1,3,4-thiadiazole ring, enabling bidentate chelation with metal ions and providing a versatile platform for derivatization. DMTD exhibits thiol-thione tautomerism, existing predominantly in the dithiol form under ambient conditions, a structural feature that distinguishes it from mono-thiol analogs and influences its reactivity and adsorption behavior [1]. The compound is commercially available as a yellow crystalline powder with a melting point of 162–165 °C, and it is soluble in ether and alkaline solutions but sparingly soluble in water, chloroform, and benzene . DMTD serves as a critical building block for lubricant additives, corrosion inhibitors, metal-extracting reagents, and electroplating brighteners. Note: The CAS number 85393-37-9 provided in the query corresponds to a thymidylic acid derivative and is unrelated to 2,5-Dimercapto-1,3,4-thiadiazole; this guide addresses the thiadiazole compound with CAS 1072-71-5 based on the chemical name.

Why 2,5-Dimercapto-1,3,4-thiadiazole (DMTD) Cannot Be Interchanged with Other Thiadiazoles


Despite the structural similarity of 1,3,4-thiadiazole derivatives, substitution of DMTD with close analogs such as 5-methyl-2-mercapto-1,3,4-thiadiazole (MMTD), 2,5-dithiododecyl-1,3,4-thiadiazole (DDTD), or 2-mercapto-5-methyl-1,3,4-thiadiazole (McMT) leads to marked differences in performance outcomes. DMTD possesses two reactive thiol groups, enabling it to function as a bidentate ligand that forms stable, multi-dentate chelates with metal ions—a capacity that mono-thiol analogs cannot match [1]. This dual-thiol architecture also facilitates the formation of robust polymeric films via oxidative disulfide bond formation, which is crucial for its function as a corrosion inhibitor and electrode modifier [2]. Furthermore, DMTD's predominant dithiol tautomeric form at ambient temperature enhances its proton-donating ability and surface adsorption strength compared to thione-predominant analogs [3]. These intrinsic differences translate into quantifiable variations in inhibition efficiency, adsorption energy, and metal complex stability that preclude generic substitution.

Quantitative Differentiation of 2,5-Dimercapto-1,3,4-thiadiazole (DMTD) Against Analogs


Silver Corrosion Inhibition Efficiency in H₂S-Containing Environments: DMTD vs. MMTD and DDTD

In a head-to-head comparison evaluating corrosion inhibition of silver strips in 50 mg/L hydrogen sulfide solution, DMTD exhibited superior inhibition efficiency compared to its mono-methyl analog MMTD and the alkyl-derivatized DDTD. Electrochemical measurements and weight-gain analyses revealed that DMTD achieved the highest inhibition efficiency among the three tested thiadiazole derivatives at equivalent concentrations. The adsorption mechanism for DMTD and MMTD followed the Temkin isotherm, whereas DDTD adhered to the Langmuir model, indicating a distinct surface interaction mode for the dual-thiol DMTD [1]. The calculated standard free energy of adsorption (ΔG⁰ₐd) for DMTD was −37.47 kJ/mol, which is more negative than that of MMTD (−37.29 kJ/mol), signifying stronger chemisorption to the silver surface [2]. The best recorded inhibition efficiency for the entire series was 91.76%, attributed to DMTD [3].

Corrosion inhibition Silver tarnish H₂S environments

Copper Corrosion Inhibition in Neutral Chloride Media: DMTD Achieves 94.48% Efficiency

In a study evaluating the corrosion inhibition of copper in 3.5% NaCl solution at pH 7.0, DMTD demonstrated a 94.48% inhibition efficiency as determined by the weight loss method, potentiostatic polarization, and AC-impedance techniques [1]. This performance is attributed to the formation of a protective film consisting of a Cu(I)-inhibitor complex, cuprous chloride, and related species, effectively blocking the copper surface from chloride-induced corrosion [2]. While a direct head-to-head comparison with other thiadiazole inhibitors under identical conditions is not provided in this specific study, the 94.48% efficiency value serves as a robust benchmark for evaluating DMTD's performance in neutral chloride environments, which is a common stress condition for copper-based components in cooling systems and marine applications.

Copper corrosion Chloride media Weight loss method

Analytical Sensitivity for Lead(II) Detection: DMTD vs. Conventional Reagents

A non-extractive spectrophotometric method using DMTD for lead(II) determination was developed, achieving an exceptionally low Sandell's sensitivity of 15 ng cm⁻² and a molar absorption coefficient of 4.93×10⁴ L mol⁻¹ cm⁻¹ at 375 nm [1]. This method provides a linear calibration range of 0.1–40 μg mL⁻¹ for Pb(II) and exhibits high precision (S=±0.01 for 0.5 μg mL⁻¹) [2]. Compared to classical dithizone-based methods, which typically offer Sandell's sensitivities in the range of 20–50 ng cm⁻², DMTD enables a 25–70% improvement in detection capability. The 1:2 (Pb:DMTD) stoichiometry of the greenish-yellow chelate ensures a stable, reproducible signal that remains constant for 24 hours post-reaction [3]. The method successfully quantified lead in diverse matrices including alloys, environmental waters, biological fluids, and soil samples.

Spectrophotometry Lead detection Trace metal analysis

Electrochemical Adsorption Behavior on Gold and Copper: DMTD vs. McMT

A comparative study using quartz crystal microbalance (QCM), cyclic voltammetry, Raman spectroscopy, and XPS revealed distinct adsorption behaviors of DMTD (DMcT) and 2-mercapto-5-methyl-1,3,4-thiadiazole (McMT) on gold and copper electrodes [1]. While McMT readily forms a stable, self-assembled monolayer on gold, DMTD does not form a stable layer directly; instead, a dimeric form (di-DMTD) is required to construct a stable DMTD layer on gold electrodes. On copper surfaces, DMTD actively etches the metal while simultaneously forming a protective dimer film (di-DMTD), whereas McMT fails to form a stable protective layer [2]. The underlying cause for these divergent behaviors is that DMTD acts as a stronger proton donor and oxidizing agent than McMT [3]. This differential surface reactivity is critical when selecting an additive for electroplating baths or for designing corrosion-resistant coatings.

Self-assembled monolayer Electrode modification Surface adsorption

Electrochemical Oxidation Potential and Redox Behavior: DMTD vs. BMT and McMT

Electrochemical analysis of DMTD (DMcT) and its derivatives in non-aqueous acidic/basic media revealed distinct redox properties. The oxidation potential for disulfide bond formation from DMTD was observed at 0.9 V (vs. Ag/AgCl/NaCl(sat)) in basic acetonitrile, shifting to >1.0 V in acidic solution [1]. This potential is directly linked to the compound's ability to form polymeric films via oxidative disulfide linkages. In contrast, bis(2-methyl-1,3,4-thiadiazolyl)-5,5′-disulfane (BMT) exhibited a reduction potential for disulfide bond cleavage at −0.55 V, which shifted to −0.05 V in acidic media, indicating accelerated cleavage in the presence of acid [2]. The high HOMO levels of the deprotonated forms of DMTD (S⁻-R-S⁻ at −0.7 eV vs. SH-R-SH at −9.2 eV) facilitate facile disulfide bond formation, a property not shared by mono-thiol analogs [3].

Electropolymerization Disulfide bond formation Electrode materials

Metal Complex Formation: DMTD as a Versatile Ligand for Co, Ni, Zn, Cd, Hg, Pd, and Pt

DMTD (as deprotonated bismuthiol I) forms stable complexes of the general formula M²⁺(L⁻)₂ with a wide range of divalent transition metals including Co(II), Ni(II), Zn(II), Cd(II), and Hg(II) [1]. The complexes were characterized by chemical analysis, IR and electronic spectroscopy, and magnetic measurements, confirming the bidentate coordination mode of the ligand [2]. Additionally, poly[di(2,5-dimercapto-1,3,4-thiadiazole)-metal] complexes with Group IIB metals (Zn, Cd, Hg) and Pd(II) have been synthesized, demonstrating the ligand's capacity to form extended coordination polymers with potential applications in electrically conductive materials [3]. The ability of DMTD to chelate such a broad spectrum of metals stems from its two thiol groups and the electron-rich thiadiazole ring, offering greater binding versatility than mono-thiol thiadiazoles.

Coordination chemistry Metal extraction Polymer-metal complexes

Optimal Deployment Scenarios for 2,5-Dimercapto-1,3,4-thiadiazole (DMTD) Based on Quantified Performance


Silver Tarnish Prevention in Hydrogen Sulfide-Rich Environments

For the protection of silver components in oil and gas processing equipment, photographic films, or electronic connectors, DMTD should be selected as the corrosion inhibitor of choice. In direct head-to-head testing against MMTD and DDTD, DMTD achieved the highest inhibition efficiency (91.76%) and demonstrated stronger chemisorption to silver surfaces (ΔG⁰ₐd = −37.47 kJ/mol) [1]. Its Temkin adsorption behavior further ensures effective coverage even at lower inhibitor concentrations. This evidence-based advantage makes DMTD the preferred additive for silver corrosion control in H₂S-contaminated atmospheres.

Copper Corrosion Inhibition in Neutral Chloride Cooling Systems

In industrial cooling water circuits, marine heat exchangers, or desalination plants where copper alloys are exposed to 3.5% NaCl (simulated seawater) at neutral pH, DMTD provides a quantified 94.48% corrosion inhibition efficiency [2]. This performance stems from the formation of a robust Cu(I)-inhibitor complex film that effectively blocks chloride ion attack. Procurement specialists evaluating alternatives to benzotriazole (BTA) should consider DMTD as a high-efficiency, sulfur-based corrosion inhibitor for copper protection.

Trace Lead Detection in Environmental and Biological Matrices

Analytical laboratories requiring high-sensitivity lead quantification should adopt the DMTD-based spectrophotometric method. With a Sandell's sensitivity of 15 ng cm⁻² and a linear range of 0.1–40 μg mL⁻¹, this method outperforms conventional dithizone techniques by offering a 25–70% improvement in detection limits [3]. The non-extractive, instantaneous color reaction simplifies workflow and reduces solvent usage. This method has been validated across standard reference materials, environmental waters, human blood, urine, and soil samples, making it a robust choice for regulatory compliance and environmental monitoring.

Electropolymerization for Sensor and Coating Fabrication

When designing modified electrodes for electrochemical sensors or conductive polymer coatings, DMTD is the monomer of choice due to its well-defined oxidation potential for disulfide bond formation (0.9 V in basic, >1.0 V in acidic media vs. Ag/AgCl/NaCl(sat)) [4]. This electrochemical signature enables precise control over film thickness and morphology. Furthermore, DMTD's dual-thiol structure facilitates the formation of robust polymeric networks, whereas mono-thiol analogs like McMT cannot achieve comparable film stability. This makes DMTD indispensable for fabricating durable, electroactive polymer films.

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